Cas no 898748-15-7 (2-chloro-4-(trifluoromethyl)-1,3-benzothiazole)

2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing trifluoromethyl group enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the chloro substituent offers a versatile handle for further derivatization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers seeking to incorporate benzothiazole motifs into complex molecular architectures.
2-chloro-4-(trifluoromethyl)-1,3-benzothiazole structure
898748-15-7 structure
Product Name:2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
CAS No:898748-15-7
MF:C8H3ClF3NS
MW:237.629329919815
MDL:MFCD08459019
CID:855055
PubChem ID:24728950
Update Time:2025-05-24

2-chloro-4-(trifluoromethyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole
    • 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
    • 2-chloro-4-trifluoromethylbenzothiazole
    • 2-Chloro-4-(trifluoromethyl)benzothiazole (ACI)
    • 2-Chloro-4-trifluoromethyl-1,3-benzothiazole
    • DTXSID90646592
    • EN300-239740
    • AKOS016005488
    • DB-027958
    • F1908-0041
    • 2-Chloro-4-(trifluoromethyl)benzothiazole
    • F88160
    • MFCD08459019
    • SCHEMBL2747730
    • 898748-15-7
    • MDL: MFCD08459019
    • Inchi: 1S/C8H3ClF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H
    • InChI Key: MTDGCBQYEPMXDI-UHFFFAOYSA-N
    • SMILES: FC(C1C2=C(SC(=N2)Cl)C=CC=1)(F)F

Computed Properties

  • Exact Mass: 236.96300
  • Monoisotopic Mass: 236.9626825g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.96850

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2-chloro-4-(trifluoromethyl)-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:898748-15-7)2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Order Number:A935104
Stock Status:in Stock
Quantity:250mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):238.0/430.0/1426.0/2039.0
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Additional information on 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole

2-Chloro-4-(Trifluoromethyl)-1,3-Benzothiazole: A Comprehensive Overview

2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole (CAS No: 898748-15-7) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and advanced chemical synthesis. This compound is characterized by its unique structure, which combines a benzothiazole framework with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions and applications.

The benzothiazole core of this compound is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole ring, which contains sulfur and nitrogen atoms, contributes to the compound's aromaticity and reactivity. The substitution pattern—specifically the placement of chlorine and trifluoromethyl groups—is critical in determining its chemical behavior. The chlorine atom at the 2-position introduces electron-withdrawing effects, while the trifluoromethyl group at the 4-position enhances both electron-withdrawing and steric effects. These features make 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole an excellent candidate for use in electrophilic aromatic substitution reactions, as well as in the construction of heterocyclic compounds with tailored functionalities.

Recent advancements in synthetic chemistry have highlighted the potential of this compound as a versatile precursor in the synthesis of advanced materials. For instance, researchers have utilized 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole to develop novel organic semiconductors with improved charge transport properties. The electron-withdrawing groups on this compound facilitate efficient electron delocalization, which is essential for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its ability to undergo nucleophilic aromatic substitution has made it a valuable intermediate in the synthesis of bioactive molecules.

In the pharmaceutical industry, 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole has been explored as a potential lead compound for drug discovery. Its unique electronic properties make it an attractive candidate for designing molecules with specific pharmacokinetic profiles. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. For example, certain analogs have shown selective inhibition against key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents.

The synthesis of 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the chlorination of a benzothiazole derivative followed by subsequent fluorination to introduce the trifluoromethyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for both academic and industrial applications.

In terms of physical properties, this compound exhibits a melting point of approximately 205°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in solution-based reactions. Additionally, its UV-Vis absorption spectrum reveals strong absorbance bands in the visible region, indicating its potential utility in photonic applications.

The environmental impact of 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole has also been a topic of interest among researchers. Studies have shown that this compound undergoes slow degradation under aerobic conditions due to its stable aromatic framework. However, its persistence in certain environmental matrices raises concerns about long-term ecological effects. As such, ongoing research is focused on developing sustainable synthesis methods and exploring biodegradation pathways to mitigate potential environmental risks.

In conclusion, 2-Chloro-4-(Trifluoromethyl)-1,3-BenzoThiazole (CAS No: 898748-15-7) stands out as a versatile and functionalized organic compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool for advancing research in materials science, pharmaceuticals, and chemical synthesis. As new discoveries continue to emerge regarding its properties and uses, this compound is poised to play an increasingly important role in shaping future innovations across these fields.

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(CAS:898748-15-7)2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
A935104
Purity:99%/99%/99%/99%
Quantity:250mg/1g/5g/10g
Price ($):238.0/430.0/1426.0/2039.0
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